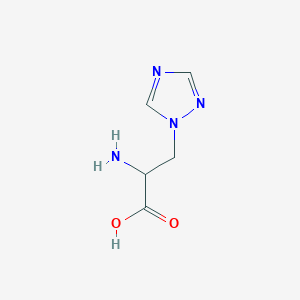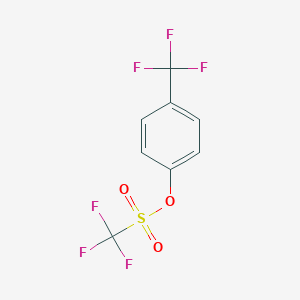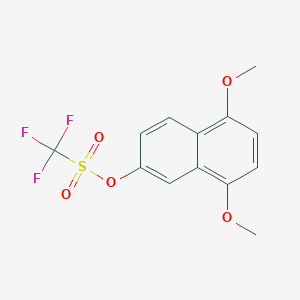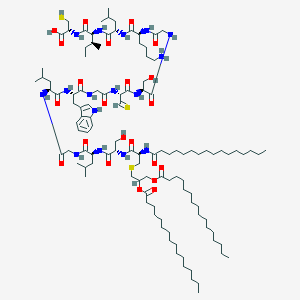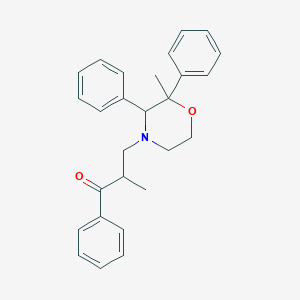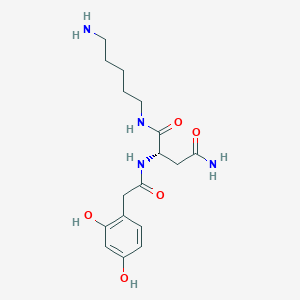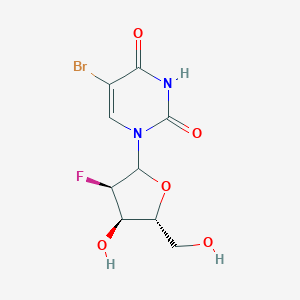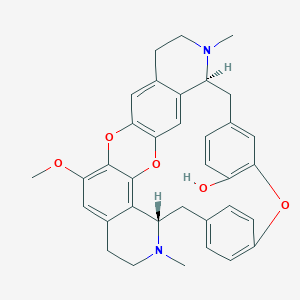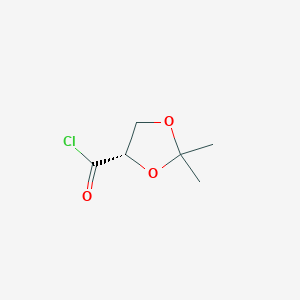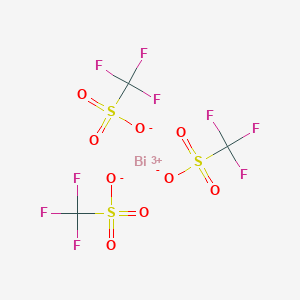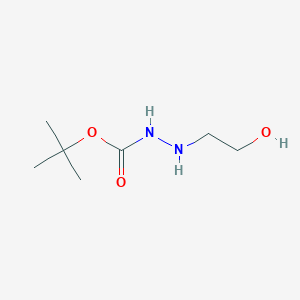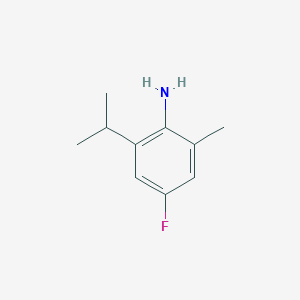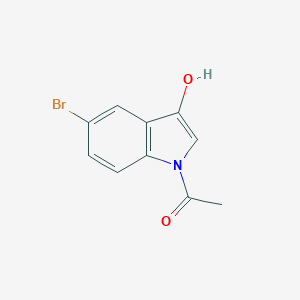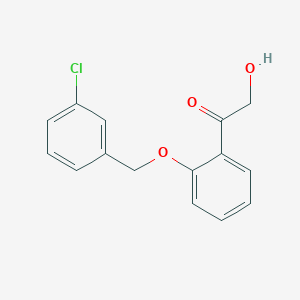
2-(3-Chlorobenzyloxy)phenacyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorobenzyloxy)phenacyl alcohol, commonly known as CPA, is an organic compound that has been widely used in scientific research. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 296.77 g/mol. CPA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
CPA acts as a photosensitive compound by absorbing light energy and undergoing a photochemical reaction. The resulting reactive species can then interact with other molecules, leading to changes in their structure and function. The mechanism of action of CPA is complex and depends on the specific system being studied.
Biochemische Und Physiologische Effekte
CPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response. CPA has also been shown to activate protein kinase C, a key regulator of cell signaling pathways. In addition, CPA has been shown to affect the structure and function of cell membranes, leading to changes in cell behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPA in lab experiments is its photosensitivity, which allows for precise control of the timing and location of the photochemical reaction. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. However, the use of CPA also has some limitations. For example, the photochemical reaction can be affected by a variety of factors, including temperature, pH, and the presence of other molecules. In addition, the synthesis of CPA is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for the use of CPA in scientific research. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of CPA. Another area of interest is the study of the mechanism of action of other enzymes and proteins using CPA as a photosensitive compound. Additionally, the development of new synthesis methods for CPA could lead to new applications and discoveries. Overall, CPA is a valuable tool for scientific research and has many potential future applications.
Synthesemethoden
CPA can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl alcohol with phenacyl bromide in the presence of a base. The resulting product is then purified using chromatography to obtain pure CPA. The synthesis of CPA is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
CPA has been widely used in scientific research as a photosensitive compound. It is used to study the mechanism of action of various enzymes and proteins, including phospholipase A2, protein kinase C, and adenylate cyclase. CPA is also used in the study of membrane structure and function, as well as in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
121714-71-4 |
|---|---|
Produktname |
2-(3-Chlorobenzyloxy)phenacyl alcohol |
Molekularformel |
C15H13ClO3 |
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
1-[2-[(3-chlorophenyl)methoxy]phenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C15H13ClO3/c16-12-5-3-4-11(8-12)10-19-15-7-2-1-6-13(15)14(18)9-17/h1-8,17H,9-10H2 |
InChI-Schlüssel |
VVFVOIXLCDENKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl |
Andere CAS-Nummern |
121714-71-4 |
Synonyme |
18O-M2 2-(3-chlorobenzyloxy)phenacyl alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



